molecular formula C9H7ClN2O B1436579 7-Chloro-2-methylquinazolin-4-ol CAS No. 7012-88-6

7-Chloro-2-methylquinazolin-4-ol

Cat. No. B1436579
CAS RN: 7012-88-6
M. Wt: 194.62 g/mol
InChI Key: HSXQJNOGRWBTBQ-UHFFFAOYSA-N
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Description

7-Chloro-2-methylquinazolin-4-ol (CMQ) is a heterocyclic organic compound that belongs to the family of quinazolines. It has a molecular weight of 194.62 g/mol .


Molecular Structure Analysis

The molecular formula of 7-Chloro-2-methylquinazolin-4-ol is C9H7ClN2O . It has a density of 1.4±0.1 g/cm3 .


Physical And Chemical Properties Analysis

7-Chloro-2-methylquinazolin-4-ol has a molecular weight of 194.62 g/mol . It has a density of 1.4±0.1 g/cm3 . The boiling point is 202.8±33.0 °C at 760 mmHg .

Scientific Research Applications

  • Scientific Field : Organic Chemistry

    • Application Summary : “7-Chloro-2-methylquinazolin-4-ol” is a chemical compound with the molecular formula C9H7ClN2O . It’s often used in the synthesis of other chemical compounds .
    • Methods of Application : The specific methods of application can vary depending on the context of the experiment or synthesis. Typically, it would be used as a reagent in a chemical reaction .
    • Results or Outcomes : The outcomes can vary widely depending on the specific reaction or synthesis it’s used in .
  • Scientific Field : Biochemistry

    • Application Summary : “2-Methylquinazolin-4-ol”, a similar compound to “7-Chloro-2-methylquinazolin-4-ol”, has been found to be a potent competitive poly (ADP-ribose) synthetase inhibitor, with a Ki of 1.1 μM . It’s also a mammalian aspartate transcarbamylase (ATCase) inhibitor, with 0.20 mM .
    • Methods of Application : This compound could be used in biochemical assays to study the inhibition of these enzymes .
    • Results or Outcomes : The inhibition of these enzymes could have potential therapeutic applications .
  • Scientific Field : Medicinal Chemistry

    • Application Summary : Quinazolinone derivatives, which include “7-Chloro-2-methylquinazolin-4-ol”, have been studied for their potential pharmaceutical and biological activities . They have shown various medicinal properties such as analgesic, anti-inflammatory, and anticancer activities, as well as antimicrobial activity .
    • Methods of Application : These compounds are typically synthesized and then tested in various biological assays to determine their activity .
    • Results or Outcomes : The specific results can vary depending on the exact compound and the biological assay used .
  • Scientific Field : Synthetic Chemistry

    • Application Summary : “7-Chloro-2-methylquinazolin-4-ol” is often used in the synthesis of other chemical compounds . It can serve as a building block in the creation of more complex molecules .
    • Methods of Application : The compound can be used as a reagent in various chemical reactions. The specific methods of application can vary depending on the context of the experiment or synthesis .
    • Results or Outcomes : The outcomes can vary widely depending on the specific reaction or synthesis it’s used in .
  • Scientific Field : Pharmaceutical Research

    • Application Summary : Quinazolinone derivatives, which include “7-Chloro-2-methylquinazolin-4-ol”, have been studied for their potential pharmaceutical and biological activities . They have shown various medicinal properties such as analgesic, anti-inflammatory, and anticancer activities, as well as antimicrobial activity .
    • Methods of Application : These compounds are typically synthesized and then tested in various biological assays to determine their activity .
    • Results or Outcomes : The specific results can vary depending on the exact compound and the biological assay used .
  • Scientific Field : Biochemical Research

    • Application Summary : The 4(3H)-quinazolinone is a frequently encountered heterocycle with broad applications including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory .
    • Methods of Application : This compound could be used in biochemical assays to study the inhibition of these enzymes .
    • Results or Outcomes : The inhibition of these enzymes could have potential therapeutic applications .
  • Scientific Field : Organic Synthesis

    • Application Summary : “7-Chloro-2-methylquinazolin-4-ol” is often used as a building block in the synthesis of more complex molecules . It can serve as a starting material for the synthesis of various organic compounds .
    • Methods of Application : The compound can be used as a reagent in various chemical reactions. The specific methods of application can vary depending on the context of the experiment or synthesis .
    • Results or Outcomes : The outcomes can vary widely depending on the specific reaction or synthesis it’s used in .
  • Scientific Field : Biological Research

    • Application Summary : Quinazolinone analogues, which include “7-Chloro-2-methylquinazolin-4-ol”, have been studied for their potential biological activities . They have shown various medicinal properties such as analgesic, anti-inflammatory, and anticancer activities, as well as antimicrobial activity .
    • Methods of Application : These compounds are typically synthesized and then tested in various biological assays to determine their activity .
    • Results or Outcomes : The specific results can vary depending on the exact compound and the biological assay used .
  • Scientific Field : Medicinal Chemistry

    • Application Summary : The 4(3H)-quinazolinone is a frequently encountered heterocycle with broad applications including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory .
    • Methods of Application : This compound could be used in biochemical assays to study the inhibition of these enzymes .
    • Results or Outcomes : The inhibition of these enzymes could have potential therapeutic applications .

Safety And Hazards

The safety information for 7-Chloro-2-methylquinazolin-4-ol indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H317 and H319 .

Future Directions

While the future directions for 7-Chloro-2-methylquinazolin-4-ol specifically are not detailed in the search results, research into quinazoline derivatives is ongoing. These compounds have shown promise in the development of new antimicrobial agents and anticancer agents .

properties

IUPAC Name

7-chloro-2-methyl-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c1-5-11-8-4-6(10)2-3-7(8)9(13)12-5/h2-4H,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSXQJNOGRWBTBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC(=C2)Cl)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50411667
Record name 7-chloro-2-methylquinazolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50411667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-2-methylquinazolin-4-ol

CAS RN

7012-88-6
Record name 7-chloro-2-methylquinazolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50411667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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